molecular formula C21H18N2O3 B5426647 (4Z)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5426647
M. Wt: 346.4 g/mol
InChI Key: XDMUGGSDOZLKNG-AQTBWJFISA-N
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Description

(4Z)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a methoxy group, and a prop-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the reaction of the pyrazolone intermediate with a benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Methoxylation and propargylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrazolones exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with specific biological targets, making them candidates for drug development.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the design of polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4Z)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone core with methoxy and prop-2-yn-1-yloxy substituents This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

(4Z)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-4-12-26-19-11-10-16(14-20(19)25-3)13-18-15(2)22-23(21(18)24)17-8-6-5-7-9-17/h1,5-11,13-14H,12H2,2-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMUGGSDOZLKNG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC#C)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC#C)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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